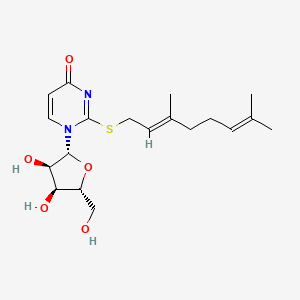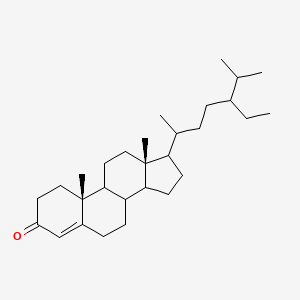
(S)-1-(Pyridazin-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-pyridazin-3-ylethanol is a chiral compound with a pyridazine ring and an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-pyridazin-3-ylethanol typically involves the reduction of pyridazin-3-yl ketone using chiral reducing agents to ensure the desired stereochemistry. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) under controlled conditions to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of (1S)-1-pyridazin-3-ylethanol may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize catalytic hydrogenation techniques and advanced purification processes to isolate the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-pyridazin-3-ylethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyridazin-3-yl aldehyde or pyridazin-3-yl carboxylic acid.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1S)-1-pyridazin-3-ylethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1S)-1-pyridazin-3-ylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol group can form hydrogen bonds with active sites, while the pyridazine ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-pyridazin-3-ylethanol: The enantiomer of (1S)-1-pyridazin-3-ylethanol with different stereochemistry.
Pyridazin-3-yl methanol: A similar compound with a methanol group instead of ethanol.
Pyridazin-3-yl ethylamine: A compound with an ethylamine group instead of ethanol.
Uniqueness
(1S)-1-pyridazin-3-ylethanol is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other similar compounds. Its ability to form specific interactions with molecular targets makes it a valuable compound in research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C6H8N2O |
|---|---|
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
(1S)-1-pyridazin-3-ylethanol |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-3-2-4-7-8-6/h2-5,9H,1H3/t5-/m0/s1 |
Clé InChI |
REKAZYZDOBKGMH-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C1=NN=CC=C1)O |
SMILES canonique |
CC(C1=NN=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14796085.png)
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]piperidine-3-carboxylate](/img/structure/B14796088.png)
![(4R)-4-hydroxy-2,2-dimethyl-4-[5-[3-methyl-5-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]-1,3-thiazol-2-yl]cyclohexane-1-carboxylic acid](/img/structure/B14796091.png)



![3-[3,4-Dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14796119.png)
![tert-butyl 2-amino-2-[(2S)-2-methylpyrrolidin-2-yl]acetate](/img/structure/B14796121.png)
![(3S)-3-[N-(N'-(2-tert-Butylphenyl)oxamyl)alaninyl]amino-5-(2',3',5',6'-tetrafluorophenoxy)-4-hydroxypentanoic acid tert-butyl ester](/img/structure/B14796140.png)
![N-[1-(2-aminopropanoyl)piperidin-4-yl]acetamide](/img/structure/B14796151.png)



![benzyl N-[1-(2-aminopropanoyl)piperidin-4-yl]carbamate](/img/structure/B14796170.png)
